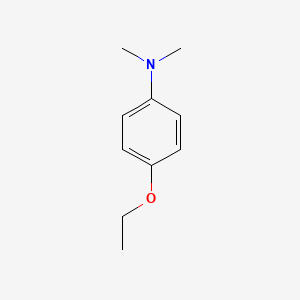n,n-Dimethyl-p-phenetidine
CAS No.: 1864-93-3
Cat. No.: VC14236948
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1864-93-3 |
|---|---|
| Molecular Formula | C10H15NO |
| Molecular Weight | 165.23 g/mol |
| IUPAC Name | 4-ethoxy-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C10H15NO/c1-4-12-10-7-5-9(6-8-10)11(2)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | NOTZHLDTUSLGBM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N(C)C |
Introduction
Chemical Identification and Structural Characteristics
N,N-Dimethyl-p-phenetidine (CAS 1864-93-3) belongs to the class of aromatic amines with the molecular formula C₁₀H₁₅NO and a molar mass of 165.23 g/mol . Its structure features:
-
An ethoxy group (-OCH₂CH₃) at the para position
-
A dimethylamino group (-N(CH₃)₂) at the para position relative to the ethoxy group
The compound's IUPAC name is 4-ethoxy-N,N-dimethylaniline, with synonyms including N,N-Dimethyl-p-phenetidin and p-ethoxy-N,N-dimethylaniline. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1864-93-3 | |
| Molecular Formula | C₁₀H₁₅NO | |
| Exact Mass | 165.115 g/mol | |
| LogP (Octanol-Water) | 2.15 | |
| PSA | 12.47 Ų |
The planar aromatic system allows for π-π interactions, while the electron-donating ethoxy and dimethylamino groups influence its redox behavior and solubility profile .
Synthesis Pathways and Optimization
Primary Synthetic Route
The most efficient method involves sequential alkylation and methylation of p-aminophenol derivatives:
-
Ethoxylation:
p-Aminophenol reacts with ethyl chloride in dimethyl sulfoxide (DMSO) with sodium hydroxide at 80°C for 5 hours, yielding p-ethoxyaniline (p-phenetidine) with 90.1% efficiency . -
Dimethylation:
Subsequent treatment of p-phenetidine with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions introduces the dimethylamino group .
Alternative Approaches
-
Reductive Amination: Using 4-ethoxybenzaldehyde with dimethylamine and hydrogen gas over a Pd/C catalyst .
-
Nucleophilic Substitution: Reaction of 4-ethoxy-1-fluoro-nitrobenzene with dimethylamine followed by nitro group reduction .
Critical parameters affecting yield:
-
Temperature control (optimal range: 70-90°C)
-
Molar ratio of methylating agent (1.2:1 relative to amine)
Physicochemical Properties
While experimental data for N,N-Dimethyl-p-phenetidine remains sparse, its properties can be extrapolated from structural analogs:
The compound shows limited aqueous solubility but dissolves readily in organic solvents:
Its stability profile requires storage under inert atmosphere due to:
Industrial and Research Applications
Dye Intermediate
The dimethylamino group enhances electron density, making the compound suitable for:
-
Azo dye synthesis through diazotization reactions
Pharmaceutical Precursor
Structural analogs demonstrate utility in:
Recommended safety protocols:
-
PPE: Nitrile gloves, chemical goggles
-
Ventilation: Fume hood for powder handling
-
Spill Management: Absorb with vermiculite, neutralize with dilute acetic acid
Research Gaps and Future Directions
-
Experimental Characterization: Systematic studies on melting/boiling points and spectral data (¹H/¹³C NMR, IR)
-
Catalytic Applications: Exploration in asymmetric synthesis using chiral ligands
-
Biological Screening: Assessment of antimicrobial or antioxidant potential
-
Environmental Fate: Biodegradation pathways under aerobic/anaerobic conditions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume